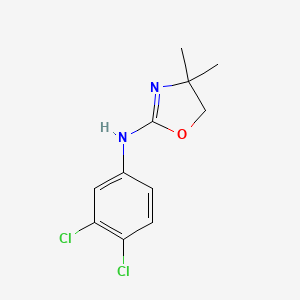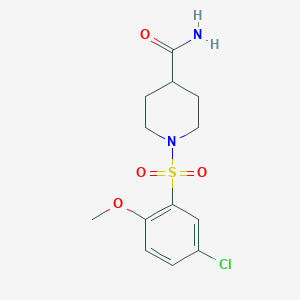![molecular formula C17H21ClN4O B5602878 (3-aminoazepan-1-yl)-[3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B5602878.png)
(3-aminoazepan-1-yl)-[3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-aminoazepan-1-yl)-[3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]methanone is a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of (3-aminoazepan-1-yl)-[3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]methanone involves several steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 3-aminoazepane under specific conditions to yield the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
(3-aminoazepan-1-yl)-[3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3-aminoazepan-1-yl)-[3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds include various pyrazole derivatives and azepane-containing molecules. Compared to these, (3-aminoazepan-1-yl)-[3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]methanone is unique due to its specific substitution pattern and the presence of both pyrazole and azepane rings. This combination imparts unique chemical properties and biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in multiple fields.
Properties
IUPAC Name |
(3-aminoazepan-1-yl)-[3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-11-15(12-5-7-13(18)8-6-12)20-21-16(11)17(23)22-9-3-2-4-14(19)10-22/h5-8,14H,2-4,9-10,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOWDXFINVQITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(C=C2)Cl)C(=O)N3CCCCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5602807.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5602832.png)
![6-[({2-[2-(2-pyrazinyl)-1,3-thiazol-4-yl]ethyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5602838.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B5602851.png)

![5-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5602859.png)
![{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE](/img/structure/B5602863.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)
![[3-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate](/img/structure/B5602870.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)
![9-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5602882.png)
![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5602888.png)
![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)
